molecular formula C23H23N3O4S2 B11140234 2-{[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11140234
M. Wt: 469.6 g/mol
InChI Key: JOFJJVPRYZREST-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its benzothiophene core, which imparts unique chemical and physical properties

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H23N3O4S2/c1-14-10-12-15(13-11-14)32(29,30)26-18-8-4-2-6-16(18)22(28)25-23-20(21(24)27)17-7-3-5-9-19(17)31-23/h2,4,6,8,10-13,26H,3,5,7,9H2,1H3,(H2,24,27)(H,25,28)

InChI Key

JOFJJVPRYZREST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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